molecular formula C12H16N2S B1663881 Xylazine CAS No. 7361-61-7

Xylazine

Cat. No. B1663881
CAS RN: 7361-61-7
M. Wt: 220.34 g/mol
InChI Key: BPICBUSOMSTKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05043442

Procedure details

380 ml (373 grams, 4.97 moles) of 3-amino-1-propanol and 450 ml of tetrahydrofuran ("THF") were added to a 5-L flask fitted with a mechanical stirrer, teflon clad thermol-couple and an addition funnel. Then with rapid stirring, 749 grams (4.59 moles) of the 2,6-dimethylphenylisothiocyanate were added dropwise over a 2 hour period. The temperature was kept below 45° C. by controlling the rate of addition and by the use of a cooling bath. The cooling bath was removed, and replaced with a heating mantle. The temperature was raised to 50° C. followed by the addition of 435 ml. concentrated hydrochloric acid. The addition funnel was removed and a distillation head was placed on the flask. Heating was continued with the distillation of THF and water until the internal temperature had reached 95° C., which took about 2 hours. The reaction mixture was then diluted with 2 liters of water and the stirred solution was allowed to cool to room temperature. The aqueous solution was filtered through a 0.2 microfilter. The reaction mixture was made basic by the careful addition of 10% sodium hydroxide. The addition was continued until the pH of the solution was greater than or equal to 12. A solid was collected by filtration, washed with water and partially dryed in the funnel. The solid was then transferred into a flask fitted with a mechanical stirrer and 1 liter of acetone was added. The slurry was stirred for 1 hour using an ice bath to chill the mixture. The product was isolated by filtration, and air dryed to give 750 grams of crude xylazine. The product had a purity of 99% by GC analysis and gave a IR spectrum that was virtually identical to that of a standard sample of xylazine. The 80 MHz 1HNMR spectrum (CDCl3) produced the following results: delta 7.15 (bs, 3, ArH), 4.5 (t, 2, CH2), 3.15 (t, 2, CH2), 2.9-2.0 (m, 8, CH2 and CH3) was in complete agreement with a spectrum of a standard xylazine sample. Furthermore, the mixed melting point of the xylazine sample and a standard showed no depression.
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
749 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4]O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N:14]=[C:15]=[S:16]>O1CCCC1>[CH3:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH3:6])[C:8]=1[NH:14][C:15]1[S:16][CH2:4][CH2:3][CH2:2][N:1]=1

Inputs

Step One
Name
Quantity
380 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
749 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was kept below 45° C.
ADDITION
Type
ADDITION
Details
the rate of addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
followed by the addition of 435 ml
CUSTOM
Type
CUSTOM
Details
The addition funnel was removed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
was continued with the distillation of THF and water until the internal temperature
CUSTOM
Type
CUSTOM
Details
had reached 95° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with 2 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered through a 0.2 microfilter
ADDITION
Type
ADDITION
Details
The reaction mixture was made basic by the careful addition of 10% sodium hydroxide
ADDITION
Type
ADDITION
Details
The addition
FILTRATION
Type
FILTRATION
Details
A solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was then transferred into a flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
1 liter of acetone was added
TEMPERATURE
Type
TEMPERATURE
Details
to chill the mixture
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration, and air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=CC=C(C1NC2=NCCCS2)C
Measurements
Type Value Analysis
AMOUNT: MASS 750 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05043442

Procedure details

380 ml (373 grams, 4.97 moles) of 3-amino-1-propanol and 450 ml of tetrahydrofuran ("THF") were added to a 5-L flask fitted with a mechanical stirrer, teflon clad thermol-couple and an addition funnel. Then with rapid stirring, 749 grams (4.59 moles) of the 2,6-dimethylphenylisothiocyanate were added dropwise over a 2 hour period. The temperature was kept below 45° C. by controlling the rate of addition and by the use of a cooling bath. The cooling bath was removed, and replaced with a heating mantle. The temperature was raised to 50° C. followed by the addition of 435 ml. concentrated hydrochloric acid. The addition funnel was removed and a distillation head was placed on the flask. Heating was continued with the distillation of THF and water until the internal temperature had reached 95° C., which took about 2 hours. The reaction mixture was then diluted with 2 liters of water and the stirred solution was allowed to cool to room temperature. The aqueous solution was filtered through a 0.2 microfilter. The reaction mixture was made basic by the careful addition of 10% sodium hydroxide. The addition was continued until the pH of the solution was greater than or equal to 12. A solid was collected by filtration, washed with water and partially dryed in the funnel. The solid was then transferred into a flask fitted with a mechanical stirrer and 1 liter of acetone was added. The slurry was stirred for 1 hour using an ice bath to chill the mixture. The product was isolated by filtration, and air dryed to give 750 grams of crude xylazine. The product had a purity of 99% by GC analysis and gave a IR spectrum that was virtually identical to that of a standard sample of xylazine. The 80 MHz 1HNMR spectrum (CDCl3) produced the following results: delta 7.15 (bs, 3, ArH), 4.5 (t, 2, CH2), 3.15 (t, 2, CH2), 2.9-2.0 (m, 8, CH2 and CH3) was in complete agreement with a spectrum of a standard xylazine sample. Furthermore, the mixed melting point of the xylazine sample and a standard showed no depression.
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
749 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4]O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N:14]=[C:15]=[S:16]>O1CCCC1>[CH3:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH3:6])[C:8]=1[NH:14][C:15]1[S:16][CH2:4][CH2:3][CH2:2][N:1]=1

Inputs

Step One
Name
Quantity
380 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
749 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was kept below 45° C.
ADDITION
Type
ADDITION
Details
the rate of addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
followed by the addition of 435 ml
CUSTOM
Type
CUSTOM
Details
The addition funnel was removed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
was continued with the distillation of THF and water until the internal temperature
CUSTOM
Type
CUSTOM
Details
had reached 95° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with 2 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered through a 0.2 microfilter
ADDITION
Type
ADDITION
Details
The reaction mixture was made basic by the careful addition of 10% sodium hydroxide
ADDITION
Type
ADDITION
Details
The addition
FILTRATION
Type
FILTRATION
Details
A solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was then transferred into a flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
1 liter of acetone was added
TEMPERATURE
Type
TEMPERATURE
Details
to chill the mixture
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration, and air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=CC=C(C1NC2=NCCCS2)C
Measurements
Type Value Analysis
AMOUNT: MASS 750 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.